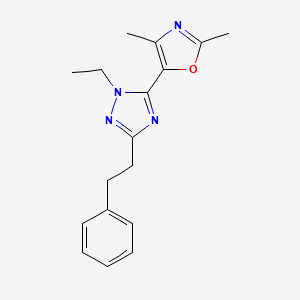![molecular formula C19H18N6O B5664185 N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5664185.png)
N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine is a compound within the broader class of pyrazole and pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The focus here will be on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds, excluding their drug use, dosage, side effects, and applications.
Synthesis Analysis
The synthesis of pyrazole and pyrimidine derivatives typically involves multi-step chemical reactions starting from basic heterocyclic compounds. For example, hydroxymethyl pyrazole derivatives react with primary amines to yield various N-substituted pyrimidin-amines, including those with methoxyphenyl groups. These syntheses often employ techniques like refluxing in ethanol or reactions under microwave irradiation to improve yields and reduce reaction times. Spectroscopic methods such as FT-IR, UV-visible, proton NMR, mass spectroscopy, and X-ray crystallography are utilized to confirm the structures of synthesized compounds (Titi et al., 2020).
Molecular Structure Analysis
X-ray crystallography has revealed detailed insights into the molecular structure of these compounds, including crystal system, space group, bond angles, and intermolecular interactions. For instance, various pyrazole derivatives crystallize in different space groups, indicating diverse molecular conformations. Theoretical calculations, such as density functional theory (DFT), are employed to compare with experimental data and predict properties like HOMO-LUMO energies and molecular electrostatic potential (Murugavel et al., 2014).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cyclocondensation, chlorination, and aminisation, leading to the formation of novel heterocyclic systems. The reactivity of these compounds is influenced by their molecular structure, particularly the position of substituents such as methoxy groups, which can affect their potential as intermediates in organic synthesis (El-Essawy, 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline form, are determined using various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and potential applications in material science.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are critical for designing compounds with desired biological or chemical activities. Molecular docking and pharmacological evaluations reveal how these compounds interact with biological targets, providing insights into their mechanism of action at the molecular level (Huang et al., 2020).
Eigenschaften
IUPAC Name |
N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-23-18-17(7-4-8-20-18)19(24-13)21-10-14-11-22-25(12-14)15-5-3-6-16(9-15)26-2/h3-9,11-12H,10H2,1-2H3,(H,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZCYRPRGPDTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)NCC3=CN(N=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{(3S*,4R*)-4-isopropyl-1-[(4-methylphenoxy)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5664109.png)
![2,5,6-trimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5664136.png)
![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5664144.png)
![4-(2-furoyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5664150.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5664153.png)
![N,N'-[1,4-piperazinediylbis(methylene)]diacetamide](/img/structure/B5664159.png)


![2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B5664169.png)

![3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5664180.png)

![2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5664187.png)
![N-[(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5664194.png)